Compound Description: This compound was identified as a potent enhancer of monoclonal antibody production in Chinese Hamster Ovary (CHO) cell cultures. [] It demonstrated the ability to increase cell-specific glucose uptake, elevate intracellular adenosine triphosphate (ATP) levels, and modulate the glycosylation pattern of the produced antibodies. []
Relevance: While structurally distinct from N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, both compounds share a central benzamide core. This structural similarity highlights the potential of benzamide derivatives as a scaffold for developing bioactive molecules with diverse applications. []
Compound Description: This compound serves as a key intermediate in the synthesis of vardenafil, a drug used for the treatment of erectile dysfunction. []
Relevance: This compound shares a benzamide core with N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. Additionally, both compounds feature a nitrogen-containing heterocycle attached to the benzamide nitrogen, highlighting the versatility of this structural motif in medicinal chemistry. []
Compound Description: This series of compounds was designed and synthesized as potential broad-spectrum fungicidal agents. [] Many derivatives exhibited significant antifungal and antioomycete activities against a range of plant pathogens. []
Relevance: Similar to N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, these derivatives contain a benzamide core structure. This commonality underscores the importance of the benzamide moiety in designing compounds with biological activity, particularly in the realm of antimicrobial agents. []
Compound Description: This compound demonstrated potent cardiac electrophysiological activity, specifically as a selective class III agent. [] It displayed comparable potency and efficacy to sematilide in both in vitro and in vivo models of reentrant arrhythmias. []
Relevance: This compound shares the benzamide core structure and the presence of a 1H-imidazol-1-yl substituent with N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. The key difference lies in the substitution pattern on the benzamide nitrogen. This comparison highlights the impact of structural modifications on the pharmacological profile of benzamide derivatives. []
Compound Description: This class of compounds was investigated for its potential to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a major obstacle in cancer chemotherapy. [] These compounds exhibited potent MDR modulating activity, low cytotoxicity, and a prolonged duration of action. []
Relevance: While structurally distinct from N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, both compound series demonstrate the broad applicability of heterocyclic chemistry in drug development, targeting different therapeutic areas such as cancer and potentially cardiovascular diseases. []
N-(1H-Tetrazol-5-yl)benzamide
Compound Description: This compound served as a versatile building block for constructing metal-organic coordination polymers. [] By varying the metal ions used in the synthesis, a range of structural motifs, from 1D chains to 3D frameworks, were obtained, highlighting the flexibility of this ligand in crystal engineering. []
Relevance: This compound shares the 1H-tetrazol-5-yl benzamide core with N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, differing only in the substituent on the tetrazole ring. This similarity suggests that both compounds belong to a class of molecules capable of coordinating with metal ions. This property could be further explored for potential applications in materials science or catalysis. []
Compound Description: This series of compounds was investigated for its activity as G protein-coupled receptor-35 (GPR35) agonists. [] GPR35 is an emerging therapeutic target for pain, inflammation, and metabolic diseases. []
Relevance: This series shares the 1H-tetrazol-5-yl benzamide core with N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. The primary difference lies in the presence of a second phenyl ring directly attached to the tetrazole-bearing phenyl group in these derivatives. This structural comparison highlights the potential of modifying the N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide scaffold for targeting GPR35, potentially leading to novel therapeutic agents. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor developed as a potential anticancer agent. [] It demonstrated significant efficacy in inhibiting tumor growth while exhibiting an improved cutaneous safety profile compared to other Akt inhibitors. []
Relevance: While structurally distinct from N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, both compounds demonstrate the potential of benzamide derivatives as a scaffold for developing bioactive molecules for therapeutic applications. []
Compound Description: This compound is a benzoic acid derivative featuring a tetrazole ring substituted with a thioether linker. [] The crystal structure of this compound reveals the formation of a 3D network through hydrogen bonding and π-π stacking interactions. []
Relevance: Although lacking the benzamide core, this compound shares the 1H-tetrazol-1-ylphenyl motif with N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. This similarity highlights the prevalence of these heterocyclic systems in chemical synthesis and their potential for forming supramolecular architectures. []
2-(1H-tetrazol-1-yl)benzoic acid
Compound Description: This compound, a benzoic acid derivative containing a 1H-tetrazol-1-yl substituent, forms a two-dimensional network in its crystal structure through hydrogen bonding interactions. []
Relevance: This compound shares the 1H-tetrazol-1-ylbenzoic acid motif with N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. Despite the absence of the amide linkage, the shared structural elements highlight the importance of these heterocycles in molecular recognition and crystal packing. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.